molecular formula C13H16FNO2 B2617267 Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate CAS No. 2248407-06-7

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate

Cat. No.: B2617267
CAS No.: 2248407-06-7
M. Wt: 237.274
InChI Key: LWOOFZWQLXTMLV-RYUDHWBXSA-N
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Description

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EFDP is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a role in learning and memory. This compound binds to the glycine binding site of the NMDA receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and an increase in the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects, which are attributed to its inhibition of pro-inflammatory cytokine production. This compound has also been shown to have antidepressant and anxiolytic effects, which are attributed to its increase in the levels of serotonin and dopamine in the brain. This compound has been shown to have low toxicity and no significant adverse effects in animal studies.

Advantages and Limitations for Lab Experiments

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has advantages in lab experiments due to its low toxicity and lack of significant adverse effects. However, this compound's mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration route. This compound's effects on human subjects are not yet fully understood, and further studies are needed to determine its safety and efficacy.

Future Directions

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has potential applications in the treatment of various conditions such as inflammation, pain, depression, and anxiety. Future research could explore the optimal dosage and administration route of this compound, as well as its effects on human subjects. This compound could also be studied for its potential as a treatment for other conditions such as schizophrenia and addiction. Further studies could also explore the potential of this compound as a tool in neuroscience research, as its inhibition of the NMDA receptor could provide insights into the role of the receptor in learning and memory.

Synthesis Methods

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been synthesized using various methods, such as the Hantzsch reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 4-fluoroaniline, and glutaraldehyde in the presence of ammonium acetate and ethanol. The Mannich reaction involves the condensation of ethyl acetoacetate, 4-fluoroaniline, and formaldehyde in the presence of hydrochloric acid and ethanol. The Pictet-Spengler reaction involves the condensation of 4-fluoroaniline and ethyl acetoacetate in the presence of sulfuric acid and acetic anhydride.

Scientific Research Applications

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been studied for its potential therapeutic applications, such as its anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. This compound has also been studied for its potential as an antidepressant and anxiolytic agent. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation.

Properties

IUPAC Name

ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOOFZWQLXTMLV-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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